2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

Physicochemical profiling Drug-likeness Chromene SAR

2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile (CAS 247225-78-1, MFCD00715992) is a synthetic small molecule belonging to the 4-aryl-4H-chromene-3-carbonitrile class, characterized by a chromene core bearing amino groups at positions 2 and 7, a cyano group at position 3, and a 4-methoxyphenyl substituent at position 4. This scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives reported as activators of caspases and inducers of apoptosis.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B4999690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
InChIInChI=1S/C17H15N3O2/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3
InChIKeyRIYZZVFPXDQDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.4 [ug/mL]

2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile – A Positionally Defined 4-Aryl-4H-Chromene for Apoptosis and Differentiation Research


2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile (CAS 247225-78-1, MFCD00715992) is a synthetic small molecule belonging to the 4-aryl-4H-chromene-3-carbonitrile class, characterized by a chromene core bearing amino groups at positions 2 and 7, a cyano group at position 3, and a 4-methoxyphenyl substituent at position 4 . This scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives reported as activators of caspases and inducers of apoptosis [1]. The compound is commercially available as an AldrichCPR product from Sigma-Aldrich (Product No. R285943) [2] and as a screening compound from Hit2Lead (SC-5274609) .

Why the 4-Methoxyphenyl Regioisomer of 2,7-Diamino-4H-chromene-3-carbonitrile Cannot Be Replaced by Its Meta-Methoxy or Dimethoxy Analogs


Within the 4-aryl-4H-chromene-3-carbonitrile chemotype, the position and nature of substituents on the 4-aryl ring critically govern both physicochemical properties and target engagement. The para-methoxy substitution of this compound (LogP = 1.66) confers a measurably different lipophilicity profile compared to its meta-methoxy positional isomer (LogP = 1.86) , which directly affects membrane permeability, non-specific protein binding, and assay compatibility. Furthermore, the patent literature on 4-aryl-4H-chromenes as caspase activators explicitly enumerates the 3-methoxyphenyl regioisomer as a preferred embodiment but omits the 4-methoxyphenyl analog from the exemplified compound list, indicating that the position of the methoxy group on the phenyl ring produces functionally distinct pharmacological outcomes [1]. A closely related benzochromene analog, 2-amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile (4-MC), demonstrates measurable but moderate cytotoxicity against K562 leukemia cells (IC50 = 30 µM) [2], establishing a class baseline against which the target compound's differentiation-inducing activity, reported as 'pronounced' in patent disclosures [3], must be independently evaluated.

Quantitative Differentiation Evidence for 2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile Versus Closest Analogs


Lipophilicity (LogP) Differentiation Against the Meta-Methoxy Positional Isomer

The para-methoxy substitution of the target compound results in a predicted LogP of 1.66 , which is 0.20 log units lower (less lipophilic) than the 3-methoxyphenyl positional isomer (LogP = 1.86) . This difference arises from the distinct electronic and steric environment of the para vs. meta substitution pattern on the 4-phenyl ring. In the context of Lipinski's Rule of Five and CNS drug-likeness, a ΔLogP of 0.20 is sufficient to alter membrane permeability predictions, non-specific protein binding, and solubility profiles, making these two isomers non-interchangeable in cell-based assays where intracellular concentration drives apparent potency [1].

Physicochemical profiling Drug-likeness Chromene SAR

Differential Patent Inclusion: Para-Methoxy Isomer Absent from Preferred Compound List

The foundational patent on 4-aryl-4H-chromenes as caspase activators and apoptosis inducers (US20060035925A1) explicitly enumerates '2,7-Diamino-3-cyano-4-(3-methoxyphenyl)-4H-chromene' as an exemplary preferred compound [1]. The 4-methoxyphenyl regioisomer is absent from the exemplified compound list, despite the patent covering the generic formula that encompasses both isomers. This selective inclusion implies that the 3-methoxy substitution pattern conferred a favorable activity or selectivity profile in the caspase-activation screening cascade that was not matched by the 4-methoxy analog. Further, the patent lists other 2,7-diamino derivatives including 2,7-diamino-3-cyano-4-(3-chlorophenyl)-4H-chromene and 2,7-diamino-3-cyano-4-(3-methylphenyl)-4H-chromene, all bearing meta-substituted phenyl rings, reinforcing the SAR preference for meta substitution [1].

Apoptosis induction Caspase activation Patent SAR

Cellular Differentiation Induction: Qualitative Patent Evidence for Monocytic Differentiation Activity

A patent disclosure specific to this compound reports 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This differentiation-inducing property distinguishes the compound from the broader class of 4-aryl-4H-chromenes, which are primarily characterized as apoptosis inducers targeting the tubulin/microtubule system [2]. In the context of the NB4 acute promyelocytic leukemia model, a related 4-aryl-4H-chromene derivative (3-BMPC) demonstrated differentiation to monocyte/macrophage lineage at low nanomolar concentrations (IC50 = 3 nM at 72 h) [3]. While the reported activity for the target compound lacks published IC50 quantification, the functional claim of differentiation induction, rather than purely cytotoxic apoptosis, creates a differentiated application profile relevant to differentiation therapy approaches for AML and psoriasis [1].

Differentiation therapy Leukemia Monocyte differentiation

Cytotoxic Potency Differentiation Against the Benzochromene Analog (4-MC)

The benzochromene analog 2-amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile (4-MC) has been quantitatively characterized for cytotoxicity against the K562 chronic myelogenous leukemia cell line, yielding an IC50 of 30 µM via MTT assay, with apoptosis induction confirmed by sub-G1 cell cycle arrest, annexin V/PI staining, and DNA binding studies (Kb = 2.5 × 10³ M⁻¹ to ctDNA) [1]. This benzochromene analog differs from the target compound by possessing a fused benzo ring at the 7,8-positions and a single amino group at position 2 (rather than dual amino groups at positions 2 and 7). The target compound's dual amino substitution pattern is expected to alter both hydrogen bonding capacity (4 H-bond donors vs. 2 for 4-MC) and electronic distribution on the chromene core, which may translate to differential tubulin binding and apoptosis induction potency [2].

Cytotoxicity Leukemia K562 Apoptosis

Lipinski Rule-of-Five Compliance and Drug-Likeness Profile Relative to In-Class Chromene Derivatives

The target compound has a molecular weight of 293.32 Da, calculated LogP of 1.66, 4 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds, with zero violations of Lipinski's Rule of Five . Its topological polar surface area (tPSA) is 94.3 Ų . In comparison, the most potent tyrosinase-inhibitory chromene-3-carbonitrile lead compound 6f (IC50 = 35.38 ± 2.12 µM) from the 2024 Azimi et al. study has a substantially higher molecular weight (425.48 Da), tPSA of 109.13 Ų, LogP of 3.45, and only 1 hydrogen bond donor [1]. The target compound's lower molecular weight and higher hydrogen bond donor count (4 vs. 1) indicate a meaningfully differentiated physicochemical space within the chromene-3-carbonitrile family, with implications for solubility, permeability, and formulation.

Drug-likeness ADME prediction Physicochemical properties

Dual 2,7-Diamino Substitution Pattern: Pharmacophoric Differentiation from 2-Amino-7-unsubstituted Chromenes

The 2,7-diamino substitution pattern on the chromene core is a specific pharmacophoric feature that differentiates this compound from the more extensively studied 2-amino-7-dimethylamino or 2-amino-7-methoxy chromene derivatives found in the Src kinase inhibitor and apoptosis inducer literature [1]. In the 4-aryl-4H-chromene SAR series, the 7-position substituent has been demonstrated to critically influence tubulin polymerization inhibitory activity and cellular potency: compounds bearing 7-amino groups (as in 2-amino-3-cyano-7-amino-4-(3,5-dichlorophenyl)-4H-chromene) are explicitly included in the caspase activator patent as preferred embodiments [2]. The combination of a primary amine at both the 2- and 7-positions creates a unique hydrogen bond donor/acceptor network that is absent in mono-amino or alkylamino analogs, potentially enabling distinct interactions with the colchicine binding site of β-tubulin or with caspase active site residues [3].

Pharmacophore Apoptosis SAR Tubulin binding

Evidence-Backed Research and Procurement Application Scenarios for 2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile


Differentiation Therapy Research in Acute Myeloid Leukemia (APL/AML) Models

Based on the patent-reported differentiation-inducing activity toward the monocytic lineage [1] and the established precedent of 4-aryl-4H-chromene derivatives inducing NB4 cell differentiation at low nanomolar concentrations (IC50 = 3 nM for 3-BMPC) [2], this compound is suited for exploratory differentiation therapy studies in AML. Researchers should benchmark the compound's differentiation EC50 against the 3-BMPC baseline and assess whether the 4-methoxyphenyl substitution alters the differentiation-to-cytotoxicity therapeutic window relative to 3-bromo-4,5-dimethoxy-substituted analogs.

Apoptosis Mechanism-of-Action Studies with Caspase Activation Readout

As a 2,7-diamino-substituted 4-aryl-4H-chromene, this compound falls within the generic scope of caspase-activating apoptosis inducers claimed in US20060035925A1 [3]. However, its absence from the list of explicitly exemplified compounds suggests that its caspase activation potency or selectivity may differ from the meta-methoxy isomer. Suitable for side-by-side comparative caspase-3/7 activation assays against the 3-methoxyphenyl isomer (Hit2Lead SC-5274609) to quantify the regioisomeric effect on apoptotic potency.

Physicochemical Property-Based Screening Library Diversification

With a LogP of 1.66, molecular weight of 293.32 Da, and high hydrogen bond donor count (HBD = 4), this compound occupies a distinct physicochemical space within the chromene-3-carbonitrile family compared to larger, more lipophilic leads such as tyrosinase inhibitor 6f (MW 425.48, LogP 3.45) [4]. This makes it a valuable addition to fragment-based or property-focused screening libraries where low lipophilicity and high solubility are prioritized to minimize non-specific assay interference .

Psoriasis and Hyperproliferative Skin Disease Model Development

The patent disclosure specifically claims utility for skin diseases including psoriasis, based on the compound's ability to arrest proliferation of undifferentiated cells [1]. Given that the benzochromene analog 4-MC demonstrates DNA binding activity (Kb = 2.5 × 10³ M⁻¹) and sub-G1 cell cycle arrest in leukemia cells [5], the target compound can be evaluated in keratinocyte hyperproliferation models (e.g., HaCaT cells) to determine whether the para-methoxy-2,7-diamino pharmacophore offers advantages in skin disease-relevant assays compared to the benzochromene scaffold.

Quote Request

Request a Quote for 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.